REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[C:16]([CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=O)(=O)[CH3:17].[O-]CC.[Na+]>C(O)C.O>[CH3:17][C:16]1[NH:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:20]2[CH2:21][CH2:22][CH2:23][C:19]=12 |f:0.1,4.5|
|
Name
|
pyrroles
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(3-oxo-1-alkenyl)glycine ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OCC
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adapted from Hombrecher and Horter, Synthesis 389, 1990
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a light brown oil
|
Type
|
ADDITION
|
Details
|
The oil was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to precipitate a light yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=C(N1)C(=O)OCC)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |